molecular formula C9H9N3O4S B14516309 5-(Methanesulfonyl)-2-methoxybenzoyl azide CAS No. 63484-07-1

5-(Methanesulfonyl)-2-methoxybenzoyl azide

Cat. No.: B14516309
CAS No.: 63484-07-1
M. Wt: 255.25 g/mol
InChI Key: HNJKWZHEPXWEEL-UHFFFAOYSA-N
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Description

5-(Methanesulfonyl)-2-methoxybenzoyl azide is a chemical compound that belongs to the class of organic azides. Organic azides are known for their reactivity and are widely used in organic synthesis, particularly in the formation of nitrogen-containing compounds. This compound is characterized by the presence of a methanesulfonyl group, a methoxy group, and an azide group attached to a benzoyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methanesulfonyl)-2-methoxybenzoyl azide typically involves the reaction of 5-(Methanesulfonyl)-2-methoxybenzoic acid with sodium azide in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under controlled conditions to ensure the safe handling of the azide compound, which can be explosive under certain conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the safety and efficiency of the production process. The purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Methanesulfonyl)-2-methoxybenzoyl azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used in the synthesis of the compound.

    Lithium Aluminum Hydride: Used for the reduction of the azide group.

    Ethanol or Methanol: Common solvents used in the reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Methanesulfonyl)-2-methoxybenzoyl azide involves the formation of reactive intermediates such as nitrenes upon photolysis. These intermediates can insert into C-H and O-H bonds, leading to the formation of new chemical bonds . The compound’s reactivity is primarily due to the presence of the azide group, which can undergo various transformations under different conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methanesulfonyl)-2-methoxybenzoyl azide is unique due to the combination of the methanesulfonyl, methoxy, and azide groups attached to the benzoyl ring. This unique structure imparts specific reactivity and properties that make it suitable for specialized applications in organic synthesis and bioconjugation.

Properties

CAS No.

63484-07-1

Molecular Formula

C9H9N3O4S

Molecular Weight

255.25 g/mol

IUPAC Name

2-methoxy-5-methylsulfonylbenzoyl azide

InChI

InChI=1S/C9H9N3O4S/c1-16-8-4-3-6(17(2,14)15)5-7(8)9(13)11-12-10/h3-5H,1-2H3

InChI Key

HNJKWZHEPXWEEL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N=[N+]=[N-]

Origin of Product

United States

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